molecular formula C7H11N3O5 B040864 2-((2-Nitro-1H-imidazol-1-yl)methoxy)-1,3-propanediol CAS No. 120398-89-2

2-((2-Nitro-1H-imidazol-1-yl)methoxy)-1,3-propanediol

Cat. No. B040864
CAS RN: 120398-89-2
M. Wt: 217.18 g/mol
InChI Key: DWSFCAKOSWFTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((2-Nitro-1H-imidazol-1-yl)methoxy)-1,3-propanediol” is a derivative of 2-nitro-1H-imidazole . Nitroimidazoles are pharmacophoric groups responsible for important antiparasitic activity against several infectious diseases . They are found in some antiparasitic drugs and are one of the main moieties responsible for the biological activities exhibited .


Synthesis Analysis

The synthesis of 2-nitro-1H-imidazole derivatives involves an efficient methodology through a simple and direct approach . The synthesis of related compounds involved a nucleophilic addition reaction between ethyl-2-bromoacetate and 2-nitroimidazole in the presence of K2CO3, followed by basic hydrolysis of intermediate ethyl ester 2 using 4.0 N NaOH .


Molecular Structure Analysis

Nitroimidazoles are a class of molecules that present in their structure a five-membered heterocycle, with two nitrogen atoms in the 1 and 3 positions and a nitro group that can appear in the 2, 4 or 5 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-nitro-1H-imidazole derivatives are based on nucleophilic addition reactions . The reactions for the synthesis of related compounds according to the Azo Route have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-nitro-1H-imidazole derivatives are determined by their molecular structure. They are highly stable in acid, base, thermal, reduction, and oxidation conditions .

Mechanism of Action

The mechanism of action of 2-nitro-1H-imidazole derivatives is based on their antiparasitic activity. The antiparasitic evaluation of 2-nitro-1H-imidazole derivatives against Trypanosoma cruzi showed significant activity, validating 2-nitro-1H-imidazole as a biologically active structural subunit for anti-T. cruzi activity .

Safety and Hazards

The safety and hazards of 2-nitro-1H-imidazole derivatives are determined by their biological activities. They have shown low cytotoxicity against certain cells, which validates their potential use in medical applications .

Future Directions

The future directions for the research and development of 2-nitro-1H-imidazole derivatives are promising. They can be easily obtained and possess great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions . They also have potential for use in the imaging of hypoxia .

properties

IUPAC Name

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSFCAKOSWFTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152840
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Nitro-1H-imidazol-1-yl)methoxy)-1,3-propanediol

CAS RN

120398-89-2
Record name 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120398-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RP 170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.01 g of 1-[2-acetoxy-1-(acetoxynethyl)ethoxy]- methyl-2-nitroimidazol (compound (1)) was dissolved in 50 ml of absolute methanol, and stirred at room temperature while being added with 5% absolute ethanol solution of sodium ethoxide dropwise until pH reached 9.0. Stirred at room temperature over 3 hours. Then Dowex 50 W (H+, made by Dow Chemical) was slowly added until the liquid had a pH of 7.0. Dowex 50 W was removed by suction filtration, and the solvent was distilled off under reduced pressure. The residue was subjected to recrystallization by ethanol to obtain 2.83 g of the title compound as light yellow needles (yield: 94%).
Name
1-[2-acetoxy-1-(acetoxynethyl)ethoxy] methyl-2-nitroimidazol
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
compound ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.